1-cycloheptyl-5-methyl-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
1-cycloheptyl-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-9-8-11(12)13-14(9)10-6-4-2-3-5-7-10/h8,10H,2-7H2,1H3,(H2,12,13) |
InChI Key |
CKYINAOIYKXWMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2CCCCCC2)N |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Construction
A common approach involves the reaction of cycloheptyl hydrazine hydrochloride with a methyl-substituted 1,3-dicarbonyl compound or equivalent precursor. For example, refluxing cycloheptyl hydrazine hydrochloride with 3-aminobut-2-enenitrile in ethanol with acetic acid catalysis leads to ring closure forming the pyrazole nucleus with the desired methyl substitution at C-5.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | Cycloheptyl hydrazine hydrochloride, 3-aminobut-2-enenitrile | Reflux in ethanol, acetic acid catalyst, 6 h | Formation of 1-cycloheptyl-5-methyl-pyrazole intermediate |
Amination at C-3 Position
The amino group at C-3 can be introduced by starting with amino-substituted precursors such as 3-methyl-1H-pyrazol-5-amine or by performing amination reactions post-pyrazole synthesis. The amino group is critical for biological activity and is often retained throughout the synthesis or introduced via substitution reactions involving amines and activated pyrazole intermediates.
N-Substitution with Cycloheptyl Group
Direct N-alkylation of the pyrazole ring nitrogen with cycloheptyl derivatives is achieved by reacting the pyrazole nucleus with cycloheptyl hydrazine or cycloheptyl halides under basic conditions. Triethylamine or potassium carbonate is commonly used as the base in organic solvents like DMF or ethanol. Elevated temperatures (60–85 °C) and prolonged reaction times (6 h or more) improve substitution efficiency.
| Reaction Parameter | Typical Conditions | Effect on Yield and Purity |
|---|---|---|
| Base | Triethylamine or K2CO3 | Enhances nucleophilicity and substitution efficiency |
| Solvent | Ethanol, DMF | Good solubility and reaction medium |
| Temperature | 60–85 °C | Increases reaction rate and yield |
| Reaction Time | 6 hours or more | Ensures complete conversion |
Comparative Data Table of Related Pyrazole Syntheses
| Compound | Starting Materials | Key Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| This compound | Cycloheptyl hydrazine hydrochloride, 3-aminobut-2-enenitrile | Reflux ethanol, acetic acid catalyst, 6 h | ~40 | Base-assisted ring closure and substitution |
| 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine | Cyclohexyl hydrazine hydrochloride, methylated precursors | Similar to above | 40 | Structural analog with cyclohexyl group |
| N-alkyl pyrazoles (general) | Primary amines, 1,3-dicarbonyl compounds | DMF, 85 °C, 1.5 h | 36–46 | Direct preparation from primary amines |
Summary of Research Findings
- The preparation of this compound relies on well-established pyrazole synthesis routes involving hydrazine derivatives and 1,3-dicarbonyl compounds.
- The cycloheptyl substituent is introduced primarily via N-alkylation or direct use of cycloheptyl hydrazine, with bases and solvents optimized for best yields.
- Reaction conditions such as temperature, solvent choice, and reagent addition sequence are critical for maximizing yield and purity.
- The amino group at C-3 is either retained from amino-substituted precursors or introduced via substitution, essential for the compound’s biological activity.
- Yields are moderate but consistent, with room for optimization through reagent stoichiometry and reaction parameters.
Chemical Reactions Analysis
1-Cycloheptyl-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents such as alkyl halides or acyl chlorides can introduce new substituents to the pyrazole ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, along with catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Cycloheptyl-5-methyl-1H-pyrazol-3-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used as a probe to study enzyme interactions and receptor binding in biological systems.
Industry: In the industrial sector, it can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-cycloheptyl-5-methyl-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The cycloheptyl group enhances its binding affinity and specificity towards these targets, leading to modulation of their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Inferred values based on cyclohexyl analog .
- Steric Effects : The seven-membered cycloheptyl group introduces greater conformational flexibility than rigid phenyl or cyclopropane groups, which may influence binding to biological targets .
Biological Activity
1-Cycloheptyl-5-methyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₃N₃
- Molecular Weight : 163.22 g/mol
- Structural Features : The compound features a pyrazole ring, which is known for its pharmacological potential, along with a cycloheptyl group that enhances its lipophilicity.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
Key Findings :
- The compound showed significant inhibition against both Gram-positive and Gram-negative bacteria.
- Minimum inhibitory concentration (MIC) values were reported in the sub-micromolar range for several strains, indicating potent antimicrobial activity.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies suggest that it may induce cell cycle arrest and apoptosis in cancer cells.
Case Study :
In a study assessing the antiproliferative effects of this compound on various cancer cell lines, the following growth inhibition (GI50) values were observed:
| Cell Line | GI50 (μM) |
|---|---|
| A549 (Lung Cancer) | 0.28 |
| MDA-MB-231 (Breast Cancer) | 0.22 |
| PC-3 (Prostate Cancer) | 0.36 |
These results indicate that the compound possesses significant anticancer activity, particularly against lung and breast cancer cells.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various molecular targets through the following pathways:
- Protein Interaction : The thiol group in similar pyrazole derivatives can form covalent bonds with cysteine residues in proteins, modulating their function and influencing cellular signaling pathways.
- Redox Reactions : The compound may participate in redox reactions, altering the redox state of cells and affecting their survival and proliferation.
Comparative Analysis with Similar Compounds
A comparative analysis reveals that this compound exhibits unique attributes that enhance its biological efficacy compared to related compounds.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 5-Methyl-1H-pyrazol-3-amine | Lacks cycloheptyl group | Moderate antimicrobial activity |
| Cyclopropyl(thiophen-2-yl)methanethiol | Contains thiophene ring | Notable anticancer properties |
| N-(4-Methylphenyl)-5-methylpyrazole | Lacks cycloheptyl group | Limited biological activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
